molecular formula C16H11N5O2 B11509365 6-Amino-4-furan-2-yl-3-pyridin-2-yl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-furan-2-yl-3-pyridin-2-yl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11509365
M. Wt: 305.29 g/mol
InChI Key: BIPRWLOWRVUGCE-UHFFFAOYSA-N
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Description

6-AMINO-4-(FURAN-2-YL)-3-(PYRIDIN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including an amino group, a furan ring, a pyridine ring, and a pyranopyrazole core, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 6-AMINO-4-(FURAN-2-YL)-3-(PYRIDIN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyranopyrazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyranopyrazole core.

    Functional Group Introduction: Subsequent steps introduce the furan and pyridine rings through various coupling reactions.

    Amino Group Addition:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

6-AMINO-4-(FURAN-2-YL)-3-(PYRIDIN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing nitro groups to amino groups.

    Coupling Reactions: These reactions are used to attach additional aromatic or heterocyclic rings to the compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-AMINO-4-(FURAN-2-YL)-3-(PYRIDIN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the areas of anti-cancer and anti-inflammatory drug development.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-AMINO-4-(FURAN-2-YL)-3-(PYRIDIN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

6-AMINO-4-(FURAN-2-YL)-3-(PYRIDIN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE can be compared with other similar compounds, such as:

    4-AMINO-3-(PYRIDIN-2-YL)-1H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE: This compound lacks the furan ring, which may affect its chemical reactivity and biological activity.

    6-AMINO-4-(THIOPHEN-2-YL)-3-(PYRIDIN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE: The thiophene ring replaces the furan ring, potentially altering its electronic properties and interactions with biological targets.

    6-AMINO-4-(FURAN-2-YL)-3-(PYRIDIN-3-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE: The position of the pyridine ring is different, which may influence its binding affinity and specificity for certain targets.

The uniqueness of 6-AMINO-4-(FURAN-2-YL)-3-(PYRIDIN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H11N5O2

Molecular Weight

305.29 g/mol

IUPAC Name

6-amino-4-(furan-2-yl)-3-pyridin-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C16H11N5O2/c17-8-9-12(11-5-3-7-22-11)13-14(10-4-1-2-6-19-10)20-21-16(13)23-15(9)18/h1-7,12H,18H2,(H,20,21)

InChI Key

BIPRWLOWRVUGCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=CO4

Origin of Product

United States

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